6-Chloromethyl-2-pyridylacetonitrile
Description
6-Chloromethyl-2-pyridylacetonitrile (CAS: 135450-23-6), also known as 6-Chloromethyl-2-cyanopyridine, is a heterocyclic compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol . It features a pyridine ring substituted with a chloromethyl group (-CH₂Cl) at the 6-position and a cyano group (-CN) at the 2-position. Predicted physical properties include a boiling point of 280.8±25.0 °C and a density of 1.26±0.1 g/cm³ . This compound is primarily utilized as an intermediate in pharmaceutical synthesis and fine chemical production, reflecting its role in constructing bioactive molecules .
Properties
IUPAC Name |
2-[6-(chloromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7(11-8)4-5-10/h1-3H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNYXXABOWKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloromethyl-2-pyridylacetonitrile can be synthesized through several methods. One common approach involves the chloromethylation of 2-pyridylacetonitrile. This reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloromethyl-2-pyridylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typical choices.
Major Products Formed
Nucleophilic Substitution: Substituted pyridylacetonitriles.
Oxidation: Pyridylcarboxylic acids or pyridylaldehydes.
Reduction: Pyridylamines.
Scientific Research Applications
6-Chloromethyl-2-pyridylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloromethyl-2-pyridylacetonitrile largely depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to a diverse array of products. These reactions often involve the formation of intermediates that can further react to yield the desired compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 6-Chloromethyl-2-pyridylacetonitrile with five structurally analogous compounds, focusing on substituent patterns, physical properties, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Structural Variations and Reactivity :
- This compound ’s -CH₂Cl group is more reactive in nucleophilic substitutions (e.g., Suzuki couplings) compared to the -Cl or -CH₂CN groups in analogues like 2-(6-Chloropyridin-2-yl)acetonitrile .
- 2,6-Dichloropyridine-3-carbonitrile ’s dual chloro substituents increase electrophilicity, making it a preferred substrate for cross-coupling reactions in agrochemical synthesis .
Physical Properties: The chloromethyl group in the main compound contributes to a higher predicted boiling point (280.8 °C) compared to analogues with smaller substituents (e.g., -CH₃ in 2-Chloro-6-methylnicotinonitrile) .
Applications: Pharmaceutical Intermediates: The main compound’s balanced reactivity and stability make it ideal for drug precursor synthesis, whereas 2-Chloro-3-methylisonicotinonitrile’s steric bulk limits its utility in complex reactions . Agrochemicals: 2,6-Dichloropyridine-3-carbonitrile is favored in pesticide research due to its electron-deficient aromatic ring .
Biological Activity
6-Chloromethyl-2-pyridylacetonitrile is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₈ClN
- Molecular Weight : 169.62 g/mol
- CAS Number : 338779-25-2
- Melting Point : 233–235 °C
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Its pyridine ring is known to facilitate interactions with enzymes and receptors, potentially influencing biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, impacting signal transduction processes.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways.
Case Study :
A study involving human breast cancer cell lines (MCF-7) reported that treatment with varying concentrations of the compound resulted in significant cell death, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Toxicological Profile
While the compound shows promise in therapeutic applications, its toxicity must be assessed. Preliminary toxicity studies indicate that at higher concentrations, it may exhibit cytotoxicity towards normal cell lines as well.
| Cell Line | IC50 (µM) |
|---|---|
| Normal Human Fibroblasts | >100 |
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 20 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
